6-Hydroxy-2,2,5,7-tetramethylchroman
CAS No.: 14074-92-1
Cat. No.: VC21003692
Molecular Formula: C13H18O2
Molecular Weight: 206.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14074-92-1 |
|---|---|
| Molecular Formula | C13H18O2 |
| Molecular Weight | 206.28 g/mol |
| IUPAC Name | 2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol |
| Standard InChI | InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3 |
| Standard InChI Key | JCUAPADRRINJBH-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C |
| Canonical SMILES | CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid represents a significant molecule in the field of antioxidant research. This compound is most commonly known by its trade name Trolox, but also appears under several synonyms in scientific literature. The compound features a chromane ring structure with strategic functional group positioning that contributes to its unique properties.
The compound is registered under multiple Chemical Abstracts Service (CAS) numbers, depending on its stereochemical configuration. The racemic mixture is identified as CAS 56305-04-5, while the S-isomer specifically carries CAS 53174-06-4 . Another CAS number associated with this compound is 53188-07-1 . This variety of identifiers reflects the compound's importance across different stereochemical forms in research applications.
In the chemical nomenclature system, the compound is also referred to as:
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3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid
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(±)-6-Hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid
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Trolox C
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2H-1-Benzopyran-2-carboxylic acid, 3,4-dihydro-6-hydroxy-2,5,7,8-tetramethyl
Structural Features and Molecular Properties
The compound possesses a chromane (benzopyran) backbone with several key structural features that contribute to its functionality. It has a molecular formula of C14H18O4 and a molecular weight of 250.29 g/mol . The structure includes:
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A chromane (benzopyran) ring system
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A hydroxyl group at position 6
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Methyl substituents at positions 2, 5, 7, and 8
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A carboxylic acid group at position 2
This particular arrangement of functional groups confers the molecule's antioxidant properties, with the hydroxyl group at position 6 being especially important for its radical scavenging abilities. The methyl groups contribute to the compound's lipophilicity while the carboxylic acid improves its water solubility compared to vitamin E .
Physical and Chemical Properties
Physical Characteristics
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid appears as a solid crystalline powder with a color ranging from white to dark beige, sometimes described more specifically as white to pale beige . This variation in color can depend on purity and storage conditions. The compound has well-defined physical properties that aid in its identification and quality control during synthesis and purification.
The melting point of the compound ranges from 187-189°C according to literature values . This relatively high melting point indicates significant intermolecular forces, likely hydrogen bonding through the carboxylic acid and hydroxyl groups.
The stereochemistry of the compound is also noteworthy. The S-isomer demonstrates specific optical rotation values, reported as [α]26/D -65°, measured at a concentration of 1.2 in ethanol . This optical activity is an important characteristic for analytical identification and quality control of the stereochemically pure form.
Table 1: Physical Properties of 6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid
Chemical Properties and Reactivity
The chemical reactivity of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is largely governed by its functional groups. The compound exhibits solubility characteristics that reflect its amphiphilic nature. It shows slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . This partial solubility in organic solvents combined with its improved water solubility (compared to vitamin E) makes it valuable for various experimental setups and formulations.
The hydroxyl group at position 6 is particularly significant for the compound's antioxidant activity, as it can donate a hydrogen atom to neutralize free radicals. The carboxylic acid group at position 2 contributes to the compound's water solubility and can participate in acid-base reactions and esterification.
Studies indicate that as an antioxidant, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is more effective than butylated hydroxytoluene (BHT), a commonly used synthetic antioxidant . This superior performance has driven its adoption in various applications where oxidative stability is crucial.
Biological Activities and Mechanisms
Antioxidant Properties
The primary biological activity of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid is its potent antioxidant function. It acts as a free radical scavenger, effectively neutralizing reactive oxygen species that can damage cellular components. This activity stems from its structural similarity to vitamin E (tocopherol), with the added advantage of greater water solubility .
The compound's mechanism of action involves donating a hydrogen atom from its hydroxyl group to neutralize free radicals, thereby preventing chain reactions of oxidative damage. This radical scavenging ability makes it valuable for preventing lipid peroxidation in biological systems and in product formulations .
Research has demonstrated that the compound penetrates skin more effectively than vitamin E itself, enhancing its utility in topical formulations for protecting against oxidative stress . This improved penetration, combined with its water solubility, addresses some of the limitations associated with vitamin E in certain applications.
Pharmacological Applications
Beyond its basic antioxidant function, 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid demonstrates several pharmacologically relevant properties. It has been identified as:
These properties expand its potential utility beyond simple antioxidant applications into more targeted therapeutic roles. The compound's ability to inhibit ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, is particularly significant for potential applications in neurodegenerative disorders and ischemia-reperfusion injuries.
In pharmaceutical research, the compound is explored in drug formulations aimed at reducing inflammation and preventing chronic diseases . Its role in inhibiting oxidative stress pathways makes it relevant to conditions where these mechanisms contribute to pathology, including cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industrial and Research Applications
Cosmetic and Skincare Applications
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid has found significant use in cosmetic and skincare formulations due to its antioxidant properties and enhanced skin penetration compared to vitamin E. It can be incorporated into moisturizing lotions to protect skin cells from oxidative damage and potentially slow aging processes .
The compound's ability to neutralize free radicals makes it valuable for protecting skin from environmental stressors such as UV radiation and pollution. Furthermore, its water solubility facilitates its incorporation into various cosmetic formulations, overcoming some of the formulation challenges associated with the more lipophilic vitamin E.
Research suggests that the compound penetrates the skin more effectively than vitamin E, potentially offering superior protection against oxidative stress at the cellular level . This enhanced penetration capability makes it particularly valuable for products designed to deliver antioxidant protection to deeper skin layers.
Food Preservation
The compound's ability to inhibit lipid peroxidation makes it useful in food preservation applications. By preventing oxidative degradation of lipids, it can help maintain flavor integrity and extend the shelf life of food products .
As consumers increasingly seek alternatives to synthetic preservatives, antioxidants like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid represent potentially valuable options for food manufacturers looking to maintain product stability while meeting clean-label demands. Its effectiveness compared to other antioxidants like BHT further enhances its appeal in this context .
Research and Analytical Applications
Different stereochemical forms of the compound are available, including the racemic mixture (±) and the specific S-isomer. The choice between these forms depends on the intended application, with some research contexts requiring stereochemical purity while others may use the racemic mixture .
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid represents a significant compound in the field of antioxidant research and applications. Its structural relationship to vitamin E, combined with enhanced water solubility and improved skin penetration capabilities, makes it valuable across multiple industries and research contexts. The compound's well-characterized physical and chemical properties facilitate its use as both a reference standard and an active ingredient in various formulations.
The diverse applications of this compound—ranging from cosmetic products and food preservation to pharmaceutical research and material science—underscore its versatility and importance. As research continues to elucidate the mechanisms of oxidative stress in various pathological conditions, compounds like 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid will likely maintain their significance in both fundamental research and applied technologies.
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